molecular formula C19H23N5O5 B2827216 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172228-79-3

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2827216
CAS No.: 1172228-79-3
M. Wt: 401.423
InChI Key: GZZGPNSLQTZPOX-UHFFFAOYSA-N
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Description

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a novel chemical hybrid scaffold designed for advanced life science research. This compound combines a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry, with a pyrazole carboxamide moiety, a pairing known to yield biologically active molecules with diverse mechanism of action . The 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer agent development, with derivatives demonstrated to inhibit key enzymes and pathways crucial for cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase activity . Furthermore, the pyrazole carboxamide group is a recognized functional group in agrochemical and pharmaceutical research. Similar pyrazole carboxamide structures have been reported to exhibit potent antifungal activity by disrupting mitochondrial function in pathogens, specifically by targeting succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the electron transport chain, leading to a loss of mitochondrial membrane potential and cell death . This synergy makes the compound a compelling candidate for researchers investigating targeted therapies in oncology and for those exploring novel modes of action in antimicrobial development. Its specific research value lies in its potential as a multi-targeting agent, providing a valuable tool for probing disease mechanisms and validating new biological targets in vitro.

Properties

IUPAC Name

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-5-26-14-10-12(11-15(27-6-2)16(14)28-7-3)18-22-23-19(29-18)21-17(25)13-8-9-20-24(13)4/h8-11H,5-7H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGPNSLQTZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the triethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Final coupling: The final step involves coupling the oxadiazole and pyrazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL)*
Target C21H25N5O5 451.45 ~3.5 <0.1 (predicted)
3a () C21H15ClN6O 402.83 2.8 0.15
6k () C17H12BrClN8O2S 507.1 3.2 <0.1
9g () C16H16ClN5O2 345.78 2.5 0.3

*Predicted using ChemDraw.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves coupling pyrazole and oxadiazole intermediates under nucleophilic substitution or condensation reactions. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Base catalysis : K₂CO₃ (1.2 mmol) is critical for deprotonation and facilitating nucleophilic attack .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 for pyrazole:oxadiazole precursors) and temperature control (room temperature to 80°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and oxadiazole rings. For example, the oxadiazole C-2 proton appears as a singlet near δ 8.5–9.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₀H₂₂N₄O₄: 398.16) and detects side products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Answer:

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., pyrazole NH) identifies rate-determining steps .
  • Intermediate trapping : Use quenching agents (e.g., acetic anhydride) to isolate transient intermediates for NMR analysis .
  • DFT calculations : Predict electron density distribution to map electrophilic hotspots (e.g., oxadiazole C-5 position) .

Q. What strategies are recommended for profiling the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or GPCRs .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
  • Cryo-EM/X-ray crystallography : Resolves binding poses in enzyme active sites (e.g., thiadiazole derivatives in ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent variation : Replace triethoxy groups with electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity .
  • Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole to improve metabolic stability .
  • 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate steric/electronic properties with IC₅₀ values .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (∼3.2), solubility (∼0.1 mg/mL), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulates membrane permeability using lipid bilayer models .
  • Docking studies (AutoDock Vina) : Prioritizes analogs with high docking scores against validated targets (e.g., EGFR kinase) .

Q. How should researchers address contradictory bioactivity data across different assay systems?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Off-target profiling : Screen against unrelated targets (e.g., hERG channel) to rule out nonspecific effects .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites in hepatic microsomes .

Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .
  • Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify parent compound loss using LC-MS .
  • Light sensitivity tests : UV-vis spectroscopy tracks photodegradation kinetics .

Q. How can researchers validate the compound’s selectivity in complex biological matrices?

Answer:

  • Proteome-wide profiling : Affinity pulldown with immobilized compound + LC-MS/MS identifies off-target binders .
  • CRISPR-Cas9 knockout models : Confirm target dependency in gene-edited cell lines .
  • Counter-screening : Test against structurally related but functionally distinct proteins (e.g., PIM-1 vs. CDK2 kinases) .

Q. What methodologies are critical for resolving formulation challenges (e.g., poor solubility)?

Answer:

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility; characterize via dynamic light scattering (DLS) .
  • Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity .
  • Co-solvent systems : Optimize PEG 400/water ratios for in vivo dosing .

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